7-Bromobenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYSQBXPJOGYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696304 | |
| Record name | 7-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-14-4 | |
| Record name | 7-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromobenzo[d]oxazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobenzo[d]oxazole, a halogenated heterocyclic compound, has emerged as a significant building block in the landscape of medicinal chemistry and materials science. Its unique structural motif, featuring a fused benzene and oxazole ring with a bromine substituent at the 7-position, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed safety and handling information, and a review of its applications in drug discovery, with a focus on its potential as an anticancer agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug development, and molecular biology.
Chemical and Physical Properties
This compound, also known as 7-Bromo-1,3-benzoxazole, is a solid organic compound. The presence of the bromine atom and the benzoxazole core imparts specific chemical reactivity, making it a valuable intermediate in various synthetic transformations, particularly in cross-coupling reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 885270-14-4 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | Data not available; a related compound, 7-Bromobenzothiazole, has a melting point of 82 °C.[1] |
| Boiling Point | Data not available |
| Solubility | Data not available |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
General Synthesis of Benzoxazoles
The synthesis of the benzoxazole scaffold can be achieved through several established methods. A common approach involves the condensation and cyclization of ortho-substituted anilines with various reagents. One illustrative, though not specific to the 7-bromo isomer, is the synthesis of 5-Amino-2-(2-bromophenyl) benzoxazole, which involves heating 2,4-diaminophenol dihydrochloride with 2-bromobenzoic acid in polyphosphoric acid.[2] This general strategy can be adapted for the synthesis of this compound, likely starting from 2-amino-6-bromophenol.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 7-position of this compound serves as a key functional handle for derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery programs.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling of this compound
Caption: Suzuki-Miyaura coupling workflow.
Applications in Drug Development
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Benzoxazole derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways and cellular components.[4][5][6] The planar nature of the benzoxazole ring system facilitates intercalation with DNA, while the heteroatoms can participate in hydrogen bonding with biological targets.
Table 3: Potential Anticancer Targets of Benzoxazole Derivatives
| Target | Mechanism of Action |
| Tubulin | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] |
| STAT3 | Inhibition of the Signal Transducer and Activator of Transcription 3, a key protein in cancer cell proliferation and survival.[4] |
| G-quadruplex DNA | Stabilization of G-quadruplex structures in telomeres, leading to the inhibition of telomerase and induction of apoptosis.[4] |
| Protein Kinases | Inhibition of various protein kinases involved in cancer cell signaling pathways.[7] |
References
- 1. echemi.com [echemi.com]
- 2. esisresearch.org [esisresearch.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the Synthesis of 7-Bromobenzo[d]oxazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Bromobenzo[d]oxazole, a key heterocyclic scaffold in medicinal chemistry, and its subsequent derivatization. This document details experimental protocols, presents quantitative data for key reactions, and illustrates a relevant biological signaling pathway, offering valuable insights for researchers in drug discovery and organic synthesis.
Introduction
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The benzoxazole core is a structural isostere of natural nucleic acid bases, which allows for potential interactions with biological macromolecules. The introduction of a bromine atom at the 7-position of the benzoxazole ring system provides a valuable handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. Notably, substituted benzoxazole derivatives have been investigated as potent inhibitors of various kinases, including Janus kinase 2 (JAK2), which is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Synthesis of this compound
The primary route for the synthesis of this compound involves the cyclization of 2-amino-6-bromophenol. A common and effective method utilizes a condensation reaction with an orthoformate.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A detailed experimental procedure for the synthesis of this compound is provided below.
Materials:
-
2-Amino-6-bromophenol
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
A mixture of 2-amino-6-bromophenol (1.0 eq) and triethyl orthoformate (1.5 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent and excess triethyl orthoformate are removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-6-bromophenol | Triethyl orthoformate | Ethanol | HCl | Reflux | 4-6 | 75-85 |
Synthesis of this compound Derivatives
The bromine atom at the 7-position of the benzoxazole ring serves as a versatile functional group for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
General Reaction Scheme: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of 7-arylbenzo[d]oxazole derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) are added.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A degassed mixture of the organic solvent and water (e.g., 4:1 ratio) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 8-12 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 7-arylbenzo[d]oxazole derivative.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 10 | 88 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 89 |
Biological Relevance and Signaling Pathway
Substituted benzoxazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK2. The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory disorders. Inhibition of JAK2 can block the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
JAK/STAT Signaling Pathway and Inhibition by a 7-Substituted Benzoxazole Derivative
The following diagram illustrates a simplified JAK/STAT signaling pathway and the inhibitory action of a hypothetical 7-arylbenzo[d]oxazole derivative.
Caption: Inhibition of the JAK/STAT signaling pathway by a 7-arylbenzo[d]oxazole derivative.
This pathway illustrates that upon cytokine binding to its receptor, JAK2 is activated through phosphorylation. Activated JAK2 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to initiate the transcription of genes involved in cell proliferation and survival. A 7-arylbenzo[d]oxazole derivative can inhibit the kinase activity of phosphorylated JAK2, thereby blocking the downstream signaling cascade and exerting its therapeutic effects.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives. The straightforward synthesis of the core structure, combined with the versatility of the bromine handle for further functionalization through palladium-catalyzed cross-coupling reactions, makes this scaffold highly attractive for the development of novel therapeutic agents. The potential for these derivatives to act as inhibitors of key signaling pathways, such as the JAK/STAT pathway, highlights their importance in modern drug discovery. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers working in this field.
7-Bromobenzo[d]oxazole chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromobenzo[d]oxazole, a halogenated heterocyclic compound. The document details its chemical identity, structural properties, a validated synthesis protocol, and key physical and spectral data, serving as a critical resource for its application in synthetic chemistry and drug discovery.
Chemical Structure and Nomenclature
This compound is a bicyclic aromatic compound where a benzene ring is fused to a 1,3-oxazole ring. The bromine atom is substituted at position 7 of the benzoxazole core.
-
Common Name: this compound
-
Synonyms: 7-Bromo-1,3-benzoxazole
-
IUPAC Name: 7-bromo-1,3-benzoxazole
-
Chemical Structure:
Physicochemical and Spectral Data
Quantitative data for this compound (CAS No. 885270-14-4) is summarized below. This information is essential for reaction planning, purification, and structural confirmation.
| Property | Value |
| CAS Number | 885270-14-4 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 65-69 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (s, 1H), 7.68 (dd, J=7.9, 1.0 Hz, 1H), 7.55 (dd, J=7.8, 1.0 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.0, 150.9, 142.1, 129.4, 125.1, 121.2, 111.1, 107.9 |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C[1] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is most commonly achieved via the cyclization of 2-amino-3-bromophenol. The following protocol describes a standard procedure using triethyl orthoformate as the C1 source and cyclizing agent. This method is a well-established route for the formation of benzoxazole rings from 2-aminophenol precursors.
Reaction:
2-Amino-3-bromophenol + Triethyl Orthoformate → this compound + 3 Ethanol + Formic Acid
Materials and Reagents:
-
2-Amino-3-bromophenol (CAS: 116435-77-9)
-
Triethyl orthoformate (CAS: 122-51-0)
-
Pyridinium p-toluenesulfonate (PPTS) (optional, as catalyst)
-
Toluene or Xylene (solvent)
-
Ethyl acetate (for extraction)
-
Hexane (for crystallization/purification)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromophenol (1.0 eq) in toluene or xylene.
-
Addition of Reagents: Add triethyl orthoformate (1.5 - 3.0 eq) to the solution. A catalytic amount of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq) can be added to facilitate the reaction, although heating is often sufficient.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as hexane/ethyl acetate.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 2-amino-3-bromophenol.
Caption: Synthetic pathway for this compound.
References
Physical and chemical properties of 7-Bromobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromobenzo[d]oxazole, a halogenated heterocyclic compound, belongs to the benzoxazole class of molecules. The benzoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of a bromine atom at the 7-position of the benzoxazole ring system offers a valuable site for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of this compound, general synthetic approaches, and an outlook on its potential applications.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been reported, specific experimental values for melting point, boiling point, and detailed solubility are not consistently available in the reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [Commercial Supplier Data] |
| Molecular Weight | 198.02 g/mol | [Commercial Supplier Data] |
| CAS Number | 885270-14-4 | [Commercial Supplier Data] |
| Physical Form | Solid | [Commercial Supplier Data] |
| Purity | 95% | [Commercial Supplier Data] |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [Commercial Supplier Data] |
Hazard Information:
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Synthesis and Reactivity
General Synthetic Pathway
A common and effective method for the synthesis of benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. For the synthesis of this compound, the logical starting materials would be 2-amino-6-bromophenol and formic acid or a formic acid equivalent.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol based on common benzoxazole synthesis methodologies. Note: This is a theoretical procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-bromophenol in an excess of formic acid. Polyphosphoric acid (PPA) or another suitable dehydrating agent can be used as a catalyst and solvent.
-
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 100 to 150°C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Spectral Characterization
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons would appear in the region of δ 7.0-8.0 ppm. The proton on the oxazole ring would likely appear as a singlet at a downfield chemical shift.
-
¹³C NMR: Aromatic and heterocyclic carbons would resonate in the downfield region of the spectrum.
-
IR Spectroscopy: Characteristic peaks for C=N stretching of the oxazole ring, C-O-C stretching, and C-H stretching of the aromatic ring would be observed.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight (198.02), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and any associated signaling pathways of this compound. While the broader class of benzoxazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities—including antimicrobial, anticancer, and anti-inflammatory properties—the specific effects of the 7-bromo substitution have not been detailed.
The absence of this data precludes the creation of a specific signaling pathway diagram as requested. Further research is required to elucidate the biological profile of this particular compound.
Conclusion and Future Directions
This compound is a readily accessible heterocyclic compound with potential for further chemical exploration. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives. Future research should focus on the detailed experimental characterization of its physical and chemical properties, optimization of its synthesis, and, most importantly, the investigation of its biological activities. Such studies will be crucial in determining the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.
A Technical Guide to the Spectral Analysis of 7-Bromobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
7-Bromobenzo[d]oxazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole core in various biologically active molecules. A thorough understanding of its spectral properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside comprehensive experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the anticipated quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-4 | 7.6 - 7.8 | d | 7.5 - 8.5 |
| H-5 | 7.2 - 7.4 | t | 7.5 - 8.5 |
| H-6 | 7.5 - 7.7 | d | 7.5 - 8.5 |
Predicted in CDCl₃ solvent. s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 153 |
| C-3a | 140 - 142 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 110 - 115 (C-Br) |
| C-7a | 148 - 151 |
Predicted in CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch | 1630 - 1600 | Medium |
| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1270 - 1200 | Strong |
| C-H Aromatic Bending (out-of-plane) | 900 - 675 | Strong |
| C-Br Stretch | 650 - 550 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 197/199 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |
| [M-CO]⁺ | 169/171 | Loss of carbon monoxide. |
| [M-Br]⁺ | 118 | Loss of bromine radical. |
| [M-HCN]⁺ | 170/172 | Loss of hydrogen cyanide. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 15-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Agitate the vial until the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds are typical.
-
Acquire the ¹³C NMR spectrum. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C. A pulse angle of 30° and a relaxation delay of 2 seconds are recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Protocol 2: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Add the this compound sample to the mortar (sample to KBr ratio of approximately 1:100).
-
Grind the mixture thoroughly to ensure a homogenous sample.
-
Transfer the powdered mixture to the pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.
-
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., GC-MS with an electron ionization source or LC-MS with an electrospray ionization source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
-
Data Acquisition (Electron Ionization - GC-MS):
-
Inject the sample solution into the gas chromatograph, which separates the compound from the solvent and any impurities.
-
The separated compound enters the mass spectrometer's ion source.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Record the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectral characterization of a novel organic compound like this compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of this compound.
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 7-position of the benzoxazole ring system creates a unique chemical entity, 7-Bromobenzo[d]oxazole, and its derivatives, which have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth analysis of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Biological Activity Data
The biological activity of 7-bromobenzoxazole derivatives has been evaluated against various targets, revealing a spectrum of inhibitory concentrations. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of 7-Bromo-2-substituted-benzo[d]oxazole Derivatives
| Compound ID | Substituent at 2-position | Test Organism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |
| 8 | p-tolyl | Escherichia coli | 15 | >50 | [1] |
| 8 | Staphylococcus aureus | 14 | >50 | [1] | |
| 8 | Pseudomonas aeruginosa | 12 | >50 | [1] | |
| 8 | Streptococcus pyogenes | 13 | >50 | [1] | |
| 8 | Candida albicans | 11 | >50 | [1] | |
| 8 | Aspergillus clavatus | 10 | >50 | [1] | |
| 9 | 2,6-dichlorophenyl | Escherichia coli | 22 | 12.5 | [1] |
| 9 | Staphylococcus aureus | 20 | 25 | [1] | |
| 9 | Pseudomonas aeruginosa | 18 | 25 | [1] | |
| 9 | Streptococcus pyogenes | 19 | 25 | [1] | |
| 9 | Candida albicans | 16 | 50 | [1] | |
| 9 | Aspergillus clavatus | 15 | 50 | [1] |
Note: MIC denotes Minimum Inhibitory Concentration.
Table 2: Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | HepG2 (Liver) | 10.50 | [2] |
| 12l | MCF-7 (Breast) | 15.21 | [2] |
| 12d | HepG2 (Liver) | 23.61 | [3] |
| 12f | MCF-7 (Breast) | 22.54 | [3] |
| 12i | HepG2 (Liver) | 27.30 | [3] |
| 13a | MCF-7 (Breast) | 32.47 | [3] |
| 14b | HepG2 (Liver) | 4.61 | [4] |
| 14b | MCF-7 (Breast) | 4.75 | [4] |
| 14l | HepG2 (Liver) | 6.70 | [4] |
| 14l | MCF-7 (Breast) | 6.87 | [4] |
| 14o | HepG2 (Liver) | 3.22 | [4] |
| 14o | MCF-7 (Breast) | 3.45 | [4] |
| K313 | Nalm-6 (Leukemia) | ~10 | [5] |
| K313 | Daudi (Lymphoma) | ~12.5 | [5] |
Note: IC50 denotes the half maximal inhibitory concentration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 7-bromobenzoxazole derivatives and related compounds.
Antimicrobial Susceptibility Testing: Agar Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.[1]
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of the agar plate.
-
Application of Compound: Sterile paper discs (6 mm) are impregnated with a known concentration of the test compound (e.g., 25 µg/mL in DMSO) and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution (e.g., 10 µL of 10 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of benzoxazole derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Figure 1. Inhibition of VEGFR-2 and c-Met signaling pathways by benzoxazole derivatives.
Figure 2. Induction of apoptosis by benzoxazole derivatives.
Figure 3. General experimental workflow for the evaluation of benzoxazole derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The data presented herein highlights the potential of these molecules as leads for the development of novel therapeutics. Further investigation into the structure-activity relationships, particularly concerning the substitutions on the benzoxazole core, is warranted to optimize their potency and selectivity. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future research and development efforts in this area.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbarbiomed.com [jbarbiomed.com]
An In-depth Technical Guide to the Safe Handling of 7-Bromobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and toxicological information for 7-Bromobenzo[d]oxazole. The following sections detail the chemical properties, hazard identification, safe handling procedures, and emergency protocols necessary for its use in a laboratory or research setting. All quantitative data has been summarized into tables for clarity and ease of comparison.
Chemical Identification
Proper identification is the first step in ensuring the safe handling of any chemical substance.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 885270-14-4 | [1] |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| SMILES Code | BrC1=CC=CC2=C1OC=N2 | [1] |
Hazard Identification and GHS Classification
Understanding the potential hazards associated with this compound is crucial for risk assessment and the implementation of appropriate safety measures. The compound is classified as hazardous under the Globally Harmonized System (GHS).[2]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335 | May cause respiratory irritation |
GHS Pictogram:
[3]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of personal protective equipment are the most effective ways to minimize exposure and ensure safety.
Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use a chemical fume hood for all manipulations of the compound.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[4] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.[4] |
Handling Recommendations:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust or vapors.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep container tightly closed when not in use.[4]
Below is a workflow diagram for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
The following diagram illustrates the appropriate response to an exposure event.
Caption: First-aid response flowchart for this compound exposure.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The recommended storage condition is in a freezer at -20°C for long-term stability.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
-
Do not allow the product to enter drains or waterways.[4]
Toxicological Information
Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. 885270-14-4|this compound|BLD Pharm [bldpharm.com]
- 2. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1260751-81-2 | CAS DataBase [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Versatile Benzoxazole Scaffold: A Comprehensive Review of its Applications in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural resemblance to natural purine bioisosteres allows for effective interaction with various biological macromolecules, leading to a broad spectrum of therapeutic activities.[1][3] This technical guide provides a comprehensive review of the recent advancements of benzoxazole derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details quantitative structure-activity relationship data, experimental protocols for synthesis and biological evaluation, and visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival signaling pathways.[4][5] Numerous studies have reported the synthesis and evaluation of novel benzoxazole compounds with potent cytotoxic activity against a range of human cancer cell lines.[4][5][6]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected benzoxazole derivatives against various cancer cell lines and molecular targets.
Table 1: In Vitro Cytotoxicity of Benzoxazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | A549 (Lung) | 0.13 ± 0.014 | [7] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [7] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [7] | |
| 11b | MCF-7 (Breast) | - | [8] |
| 12l | HepG2 (Liver) | 10.50 | [9] |
| MCF-7 (Breast) | 15.21 | [9] | |
| 14a | HepG2 (Liver) | 3.95 ± 0.18 | [10] |
| MCF-7 (Breast) | 4.054 ± 0.17 | [10] | |
| 14b | HepG2 (Liver) | 4.61 ± 0.34 | [10] |
| MCF-7 (Breast) | 4.75 ± 0.21 | [10] | |
| 14g | MCF-7 (Breast) | 5.8 ± 0.22 | [10] |
| 14o | - | - | [10] |
| 8d | MCF-7 (Breast) | 3.43 | [11] |
| HCT116 (Colon) | 2.79 | [11] | |
| HepG2 (Liver) | 2.43 | [11] | |
| 8h | MCF-7 (Breast) | 3.53 | [11] |
| HCT116 (Colon) | 2.94 | [11] | |
| HepG2 (Liver) | 2.76 | [11] |
Table 2: Kinase Inhibitory Activity of Benzoxazole Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 11a | VEGFR-2 | 0.082 | [8] |
| c-Met | 0.280 | [8] | |
| 11b | VEGFR-2 | 0.057 | [8] |
| c-Met | 0.181 | [8] | |
| 12l | VEGFR-2 | 0.09738 | [9] |
| 8d | VEGFR-2 | 0.0554 | [11] |
| 8a | VEGFR-2 | 0.0579 | [11] |
| 8e | VEGFR-2 | 0.0741 | [11] |
Experimental Protocols: Anticancer Evaluation
A common and effective method for the synthesis of 2-arylbenzoxazoles involves the condensation of an o-aminophenol with an aromatic aldehyde.[12][13]
General Procedure:
-
A mixture of an o-aminophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalyst such as iodine (I2) or an ionic liquid is subjected to microwave irradiation or conventional heating.[13][14]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding a saturated aqueous solution of sodium thiosulfate (for iodine-catalyzed reactions) and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired 2-arylbenzoxazole.[14]
A visual representation of this synthetic workflow is provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzoxazole compounds and incubated for a specified period (e.g., 72 hours).[14]
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[14][15]
-
The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[14][15]
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 540-570 nm.[11][14] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
The inhibitory activity of benzoxazole derivatives against specific kinases like VEGFR-2 and c-Met is often evaluated using in vitro kinase assay kits.[8][17]
General Procedure:
-
The kinase, substrate, and ATP are prepared in a kinase assay buffer.[3][4]
-
The benzoxazole compound at various concentrations is added to the wells of a microplate.
-
The kinase reaction is initiated by adding the enzyme to the mixture of substrate, ATP, and the test compound.[1][3]
-
The plate is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.[1][3]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.[4][18]
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
A diagram illustrating the principle of a kinase inhibition assay is shown below.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Unlocking the Therapeutic Potential of Substituted Benzoxazoles: A Technical Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a privileged heterocyclic motif, continues to be a focal point in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth analysis of promising research avenues for substituted benzoxazoles, offering a roadmap for the development of novel therapeutics. By exploring underexplored areas and leveraging advanced methodologies, researchers can unlock the full potential of this remarkable chemical entity.
Core Research Areas and Untapped Potential
Substituted benzoxazoles have demonstrated significant efficacy in several key therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory disorders. While much progress has been made, several areas remain ripe for further investigation.
1. Oncology: Beyond Kinase Inhibition
A significant body of research has focused on benzoxazole derivatives as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[1][2] However, new frontiers in oncology research present opportunities to explore novel mechanisms of action.
-
Epigenetic Modifications: Investigating the potential of substituted benzoxazoles to modulate epigenetic enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) could lead to the discovery of a new class of anticancer agents.
-
Targeting Tumor Metabolism: Developing benzoxazole derivatives that interfere with cancer cell metabolism, for instance, by inhibiting key enzymes in glycolysis or glutaminolysis, represents a promising and relatively underexplored strategy.
-
Immunomodulation: The synthesis and evaluation of benzoxazoles that can modulate the tumor microenvironment and enhance anti-tumor immunity is a critical area for future research.
2. Infectious Diseases: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazoles have shown considerable promise as antibacterial and antifungal agents.[3][4][5]
-
Novel Mechanisms of Action: Research should focus on identifying benzoxazole derivatives that act on novel microbial targets, bypassing existing resistance mechanisms.
-
Combination Therapies: Investigating the synergistic effects of benzoxazoles with existing antibiotics could offer a strategy to overcome resistance and enhance therapeutic efficacy.
-
Antiviral Applications: While less explored, the potential of substituted benzoxazoles as antiviral agents, particularly against emerging viral threats, warrants systematic investigation.
3. Neurodegenerative and Inflammatory Diseases: Modulating Complex Pathways
Recent studies have highlighted the neuroprotective and anti-inflammatory properties of benzoxazole derivatives, opening up new avenues for the treatment of complex diseases like Alzheimer's and rheumatoid arthritis.[6][7]
-
Targeting Neuroinflammation: The role of neuroinflammation in the progression of neurodegenerative diseases is well-established. Developing benzoxazoles that can cross the blood-brain barrier and modulate inflammatory pathways in the central nervous system is a key research objective.
-
Multi-target Ligands: Given the multifactorial nature of neurodegenerative and inflammatory diseases, designing benzoxazole-based compounds that can modulate multiple targets simultaneously could lead to more effective therapies.
Data Presentation: A Quantitative Overview of Biological Activity
To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for a selection of substituted benzoxazole derivatives from recent literature.
Table 1: Anticancer Activity of Substituted Benzoxazoles (IC50 Values)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-1 | 2-(4-nitrophenyl) | MCF-7 (Breast) | 4 | [8] |
| BZ-2 | 2-(4-chlorophenyl) | HepG2 (Liver) | 17.9 | [8] |
| BZ-3 | 2-(thiophen-2-yl) | HCT116 (Colon) | 24.5 | [9] |
| BZ-4 | 2-(3,4,5-trimethoxyphenyl) | A549 (Lung) | 5.98 | [10] |
| BZ-5 | 2-(4-aminophenyl) derivative | SNB-75 (CNS) | 31.88 (%GI) | [11] |
| BZ-6 | Phortress analogue 3m | HT-29 (Colon) | Not specified | [12] |
| BZ-7 | Phortress analogue 3n | MCF7 (Breast) | Not specified | [12] |
| BZ-8 | VEGFR-2 Inhibitor 12l | HepG2 (Liver) | 10.50 | [13] |
| BZ-9 | VEGFR-2 Inhibitor 12l | MCF-7 (Breast) | 15.21 | [13] |
Table 2: Antimicrobial Activity of Substituted Benzoxazoles (MIC Values)
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| ABZ-1 | 2-(4-chlorophenyl) | Candida albicans | 1 | [14] |
| ABZ-2 | 2-(2,4-dichlorophenyl) | Aspergillus clavatus | 1 | [14] |
| ABZ-3 | 2-(p-substituted-benzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido] | Enterococcus faecalis | 32 | [5] |
| ABZ-4 | 2-(p-substituted-benzyl)-5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido] | Pseudomonas aeruginosa | 64 | [5] |
| ABZ-5 | 3-(2-benzoxazol-5-yl)alanine derivative 2 | Bacillus subtilis | 125 | [4] |
| ABZ-6 | 3-(2-benzoxazol-5-yl)alanine derivative 6 | Pichia pastoris | 31.25 | [4] |
| ABZ-7 | N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzenesulfonamide | Staphylococcus aureus | Not specified | [15] |
| ABZ-8 | 3,4,5-trimethoxyphenyl benzoxazole derivative | Staphylococcus aureus | 15.6 | [16] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for advancing research. The following sections provide methodologies for the synthesis and biological evaluation of substituted benzoxazoles.
General Synthesis of 2-Substituted Benzoxazoles via Condensation of o-Aminophenols and Aldehydes[17]
This protocol describes a common and efficient method for synthesizing 2-substituted benzoxazoles.
Materials:
-
o-Aminophenol
-
Substituted aromatic or aliphatic aldehyde
-
Ethanol
-
Ammonium chloride (catalyst)
-
Ice-cold water
Procedure:
-
Dissolve o-aminophenol (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of ammonium chloride to the mixture.
-
Stir the reaction mixture at 80°C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to yield the pure 2-substituted benzoxazole.
In Vitro Anticancer Activity: MTT Assay[8][18]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Culture medium (e.g., DMEM or MEM) with 10% Fetal Bovine Serum (FBS)
-
Substituted benzoxazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 1 x 10^4 to 3 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the benzoxazole compounds (typically ranging from 0.5 to 128 µg/mL) and incubate for another 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method[4]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Substituted benzoxazole compounds
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the benzoxazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[19][20]
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Substituted benzoxazole compounds
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: a control group, a reference drug group, and groups for each dose of the test compounds.
-
Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted benzoxazoles and a general experimental workflow for their discovery and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsr.net [ijsr.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 7-Bromobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 7-Bromobenzo[d]oxazole via Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. The benzoxazole motif is a key structural component in many biologically active compounds, and the ability to introduce diverse substituents at the 7-position is of significant interest in medicinal chemistry and drug discovery. The following protocols are based on established methodologies for structurally similar heterocyclic compounds and provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted benzoxazoles.
Reaction Scheme:
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
-
Add the anhydrous solvent (e.g., dioxane/water mixture, 4:1, 5 mL) via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-substituted benzo[d]oxazole.
Quantitative Data (Analogous Systems):
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 7-bromo-substituted heterocycles.[1]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 24 | 85 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 88 |
Experimental Workflow Diagram:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful route to synthesize 7-amino-substituted benzoxazoles.[2][3]
Reaction Scheme:
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., tBuBrettPhos-Pd-G3, 2 mol%), and a strong base (e.g., LHMDS, 2.2 equiv).
-
Anhydrous solvent (e.g., toluene, 5 mL) is added.
-
The tube is sealed and the mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours).
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield the 7-aminobenzo[d]oxazole derivative.[4]
Quantitative Data (Analogous Systems):
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of similar bromo-heterocycles.[4]
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos | K₂CO₃ | t-AmylOH | 110 | 16 | 85 |
| 3 | n-Butylamine | tBuBrettPhos-Pd-G3 (2) | - | LHMDS | THF | 80 | 12 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos | Cs₂CO₃ | Dioxane | 100 | 24 | 78 |
Catalytic Cycle Diagram:
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 7-Bromobenzo[d]oxazole: A Building Block for Advanced Organic Synthesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Bromobenzo[d]oxazole is a versatile heterocyclic building block that serves as a valuable scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the 7-position of the benzoxazole core provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, leading to the construction of complex molecular architectures with a wide range of biological activities and material properties. The benzoxazole moiety itself is a privileged structure found in numerous pharmacologically active compounds.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Applications in Organic Synthesis
The strategic functionalization of this compound via cross-coupling reactions opens avenues to a diverse array of derivatives. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling this compound with various boronic acids or esters. This enables the synthesis of 7-aryl or 7-vinylbenzo[d]oxazoles, which are key intermediates in the development of novel pharmaceuticals and organic electronic materials.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the synthesis of 7-aminobenzo[d]oxazole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine moiety in bioactive molecules.
-
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of this compound with terminal alkynes to form 7-alkynylbenzo[d]oxazoles. The resulting internal alkynes are versatile functional groups that can be further elaborated or incorporated into conjugated systems for applications in materials science and as precursors for complex natural products.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on aryl bromides structurally related to this compound. These data, gathered from various literature sources, provide a baseline for expected yields and reaction conditions.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | DMF/H₂O | 100 | 2 | >98 |
| 2 | 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |
| 3 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 85 | 12 | 85 |
| 4 | 2-Aryl-4-trifloyloxazole | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 150 (MW) | 0.33 | 90 |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOtBu | Toluene | 150 (MW) | 0.17 | 95 |
| 2 | 7-Bromochroman-3-ol | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | ~70-90 |
| 3 | 2-(aryl)-6-bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4 | Bromobenzene | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |
Table 3: Representative Conditions and Yields for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoisoxazole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 98 |
| 2 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90 |
| 3 | 3-Iodoindazole derivative | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 4 | 70-95 |
| 4 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 50 | 12 | Not specified |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound. These protocols are based on established methodologies for similar aryl bromides and should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 7-arylbenzo[d]oxazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME, DMF)
-
Degassed water (if using aqueous base)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the anhydrous solvent (e.g., Dioxane, 5 mL). If using a water-soluble base, a mixture of organic solvent and degassed water (e.g., 4:1) can be used.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C (or higher for microwave-assisted reactions) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 7-aminobenzo[d]oxazole derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 3 mL) and stir for a few minutes to form the catalyst complex.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Buchwald-Hartwig Catalytic Cycle.
Protocol 3: Sonogashira Coupling of this compound
Objective: To synthesize 7-alkynylbenzo[d]oxazole derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of Sonogashira Coupling Logical Relationship:
Caption: Key Components of Sonogashira Coupling.
Conclusion
This compound is a highly valuable building block in organic synthesis. Its utility is demonstrated through its successful participation in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols outlined in this document, based on established methodologies for analogous aryl bromides, provide a solid foundation for researchers to synthesize a diverse range of 7-substituted benzo[d]oxazole derivatives for applications in drug discovery and materials science. Optimization of the presented conditions will be necessary to achieve the best results for specific substrate combinations.
7-Bromobenzo[d]oxazole: A Key Precursor in the Synthesis of Potent Kinase Inhibitors for Cancer Therapy
Introduction:
7-Bromobenzo[d]oxazole has emerged as a valuable and versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a new generation of targeted pharmaceutical compounds. Its unique chemical structure, featuring a reactive bromine atom at the 7-position of the benzoxazole core, allows for strategic and efficient functionalization through various cross-coupling reactions. This application note provides a detailed overview of the utility of this compound in the synthesis of potent kinase inhibitors, with a particular focus on its application in the development of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, a promising agent in cancer therapy.
Application in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[1][2] Its overexpression and activation are frequently observed in various human cancers, making it a prime target for therapeutic intervention.[1][3] GSK2256098 is a potent and selective, ATP-competitive inhibitor of FAK with significant preclinical and clinical activity.[4][5] The synthesis of GSK2256098 and its analogs often utilizes this compound as a key intermediate, highlighting the importance of this precursor in accessing this class of anticancer agents.
Quantitative Data Summary:
The following tables summarize key quantitative data related to the synthesis and biological activity of FAK inhibitors derived from this compound.
| Table 1: Synthetic Yields for Key Cross-Coupling Step | |
| Reaction | Reported Yield (%) |
| Suzuki-Miyaura Coupling of a brominated heterocycle with a pyrazole boronic acid | 63-91%[6] |
| Buchwald-Hartwig Amination of a brominated heterocycle with an amine | 82%[3] |
Note: Specific yields for the direct synthesis of GSK2256098 from this compound are proprietary. The yields presented are representative of similar, well-documented cross-coupling reactions used in the synthesis of related compounds.
| Table 2: Biological Activity of GSK2256098 | |
| Parameter | Value |
| FAK Kinase Inhibition (Apparent Kᵢ) | 0.4 nM[4] |
| FAK Enzymatic Assay (IC₅₀) | 0.8 nM[5] |
| Cellular FAK Autophosphorylation (Y397) Inhibition (IC₅₀) | |
| OVCAR8 (ovarian cancer) | 15 nM[4][7] |
| U87MG (glioblastoma) | 8.5 nM[4][7] |
| A549 (lung cancer) | 12 nM[4][7] |
| Inhibition of Cancer Cell Growth (Cellular IC₅₀) | 2-15 nM[8] |
Experimental Protocols
The following protocols describe the general methodologies for the key synthetic transformations involving this compound in the preparation of FAK inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Pyrazole Boronic Acid Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling, a crucial C-C bond-forming reaction in the synthesis of GSK2256098 analogs.
Materials:
-
This compound
-
Appropriate pyrazole boronic acid or boronate ester (e.g., 1-isopropyl-3-methyl-1H-pyrazol-5-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the pyrazole boronic acid derivative (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Add the degassed solvent system (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(pyrazolyl)benzo[d]oxazole derivative.
Protocol 2: Buchwald-Hartwig Amination of a 7-Substituted Benzoxazole
While the primary route to GSK2256098 involves a Suzuki coupling, a subsequent Buchwald-Hartwig amination on a related pyridine core is a key step. This protocol provides a general method for this C-N bond formation.
Materials:
-
A brominated heterocyclic intermediate (derived from the product of Protocol 1)
-
Amine coupling partner
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the brominated heterocyclic intermediate (1.0 eq), the amine (1.2 eq), palladium catalyst (0.01-0.05 eq), ligand (0.02-0.10 eq), and base (1.4 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Diagrams
FAK Signaling Pathway in Cancer:
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in cancer cell signaling, a pathway potently inhibited by GSK2256098.
Caption: FAK signaling pathway in cancer.
General Synthetic Workflow for FAK Inhibitors:
This diagram outlines the logical steps for the synthesis of FAK inhibitors starting from this compound.
Caption: Synthetic workflow for FAK inhibitors.
Potential Application in RIPK1 Inhibitor Synthesis
Receptor-Interacting Protein Kinase 1 (RIPK1) is another key signaling protein involved in inflammation and programmed cell death pathways, such as necroptosis. Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. While less documented than its role in FAK inhibitor synthesis, the benzoxazole scaffold is also being explored for the development of RIPK1 inhibitors. The functionalization of this compound through cross-coupling reactions could provide a viable route to novel RIPK1 inhibitors, representing an exciting area for further research and development.
This compound is a crucial precursor in the synthesis of high-value pharmaceutical compounds, most notably the FAK inhibitor GSK2256098. The methodologies described in these application notes, particularly the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide robust and efficient means to elaborate the benzoxazole core into complex, biologically active molecules. The continued exploration of this versatile building block holds significant promise for the discovery and development of new therapeutics targeting a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. | BioWorld [bioworld.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for the Heck Reaction of 7-Bromobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 7-Bromobenzo[d]oxazole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] Given the importance of the benzo[d]oxazole scaffold in medicinal chemistry, the functionalization at the 7-position via the Heck reaction opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Comparative Data on Heck Reaction Conditions for Bromo-N-Heterocycles
The following table summarizes various conditions reported for the Heck coupling of bromo-N-heterocycles, which can guide the optimization for this compound.
| Aryl Bromide Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), TBAB (5 mol%) | TEA | - (Ball-milling) | - | 1.5 | 89 | [3] |
| 3,6-Dibromo-1-(THP)-1H-indazole | Styrene | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), TBAB (5 mol%) | TEA | - (Ball-milling) | - | 1.5 | 88 | [3] |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4 mol%) | K₂CO₃ | DMF | 100 | - | up to 98 | [4] |
| Bromobenzene | Styrene | Pd-complex 6 (2.0 mol%) | K₂CO₃ | DMF | 60 | 12 | 92 | [5] |
| Aryl Bromides | n-Butyl acrylate | Pd(dba)₂ (0.5 mol%), L·HBr (0.5 mol%) | Cs₂CO₃ | - | - | - | High |
L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene TBAB = Tetrabutylammonium bromide TEA = Triethylamine THP = Tetrahydropyran
Generalized Experimental Protocol
This protocol is a representative procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired yield and purity for a specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable phosphine ligand
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent (e.g., DMF).
-
Addition of Alkene: Add the alkene (1.2-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired 7-vinylbenzo[d]oxazole derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Derivatization of 7-Bromobenzo[d]oxazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 7-Bromobenzo[d]oxazole, a versatile scaffold for the synthesis of novel compounds for biological screening. The benzoxazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bromine atom at the 7-position serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to generate libraries of 7-substituted benzo[d]oxazole derivatives. Furthermore, it provides standardized protocols for the biological screening of these novel compounds for anticancer and antimicrobial activities.
Strategic Derivatization of this compound
The functionalization of the 7-position of the benzo[d]oxazole ring allows for the exploration of chemical space to establish structure-activity relationships (SAR). The following palladium-catalyzed cross-coupling reactions are robust methods for this purpose:
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds to introduce a variety of aryl and heteroaryl substituents, creating biaryl structures common in bioactive molecules.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, allowing for the coupling of the benzoxazole core with a diverse range of primary and secondary amines.
-
Sonogashira Coupling: Forms a C-C bond between the bromo-benzoxazole and a terminal alkyne, introducing a linear and rigid alkynyl linker.
Derivatization strategies for this compound.
Data Presentation: Biological Activity of Benzoxazole Derivatives
The following tables summarize representative quantitative data for the biological activity of various substituted benzoxazole derivatives. This data is intended for illustrative purposes to demonstrate the potential of this compound class.
Table 1: Anticancer Activity of Representative Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| BZ-1 | MCF-7 (Breast) | 10.5 | Doxorubicin | 0.9 |
| BZ-2 | HepG2 (Liver) | 15.2 | Sorafenib | 5.3 |
| BZ-3 | HCT-116 (Colon) | 8.7 | 5-Fluorouracil | 4.5 |
| BZ-4 | A549 (Lung) | 12.3 | Cisplatin | 3.1 |
Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| BZ-5 | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| BZ-6 | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| BZ-7 | Candida albicans | 8 | Fluconazole | 2 |
| BZ-8 | Aspergillus niger | 16 | Fluconazole | 4 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-Dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Screening Protocols
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
This colorimetric assay measures cell metabolic activity to determine the cytotoxicity of the synthesized compounds.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.
Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[2]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Inhibition of the EGFR signaling pathway by benzoxazole derivatives.
Many benzoxazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced cell growth.
Induction of apoptosis by benzoxazole derivatives.
The induction of apoptosis, or programmed cell death, is another key mechanism of anticancer agents. Benzoxazole derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-9 and -3), and ultimately, cell death.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 7-Bromobenzo[d]oxazole and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 7-Bromobenzo[d]oxazole. The protocols outlined below are based on established analytical techniques for heterocyclic compounds and can be adapted for routine analysis and quality control in research and development settings.
Introduction
This compound (also known as 7-bromo-1,3-benzoxazole) is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate characterization of this molecule and its derivatives is crucial for understanding their chemical properties, ensuring purity, and enabling their use in further research and development. This document details the application of key analytical techniques for this purpose.
Compound Information:
| Property | Value |
| IUPAC Name | 7-bromo-1,3-benzoxazole |
| CAS Number | 885270-14-4 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Monoisotopic Mass | 196.94763 Da[1] |
Analytical Techniques and Protocols
The primary analytical methods for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are critical for determining the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the proton and carbon signals to the molecular structure.
-
Expected ¹H and ¹³C NMR Spectral Data (Illustrative)
Due to the lack of publicly available experimental spectra for this compound, the following table provides predicted chemical shifts based on the analysis of similar brominated benzoxazole structures. Actual experimental values may vary.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~8.2 | s | - | Oxazole proton |
| H-4 | ~7.8 | d | ~8.0 | Aromatic proton |
| H-5 | ~7.3 | t | ~8.0 | Aromatic proton |
| H-6 | ~7.6 | d | ~8.0 | Aromatic proton |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C-2 | ~152 | Oxazole carbon |
| C-3a | ~142 | Bridgehead carbon |
| C-4 | ~125 | Aromatic CH |
| C-5 | ~126 | Aromatic CH |
| C-6 | ~118 | Aromatic CH |
| C-7 | ~115 | Carbon attached to Bromine |
| C-7a | ~150 | Bridgehead carbon |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
UPLC-MS/MS System and Conditions (Example):
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 50-300.
-
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Ion [M]⁺ | m/z 197/199 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| [M+H]⁺ | m/z 198/200 |
| HRMS [M+H]⁺ (calculated for C₇H₅⁷⁹BrNO) | 197.9554 |
Predicted Fragmentation Pattern: The fragmentation of the benzoxazole ring typically involves the loss of CO and HCN. The presence of bromine will also influence the fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the this compound molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Instrument Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Collect the spectrum and identify the characteristic absorption bands.
-
Compare the obtained spectrum with reference spectra of benzoxazoles if available.
-
Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=N stretching (oxazole ring) |
| 1500-1400 | C=C stretching (aromatic ring) |
| 1250-1200 | C-O-C asymmetric stretching (oxazole ring) |
| 1100-1000 | C-H in-plane bending (aromatic) |
| 800-700 | C-H out-of-plane bending (aromatic) |
| ~600 | C-Br stretching |
Visualized Workflows
General Analytical Workflow for Characterization
Caption: General workflow for the analytical characterization of this compound.
LC-MS Sample Preparation and Analysis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Bromobenzo[d]oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Bromobenzo[d]oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method for synthesizing this compound is through the cyclization of 2-amino-3-bromophenol with a suitable one-carbon synthon. Formic acid is a widely used reagent for this transformation, typically in the presence of a dehydrating agent or under high-temperature conditions to facilitate the ring closure. Other potential reagents include formamide or orthoesters.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several parameters can significantly impact the yield of this compound synthesis. These include the purity of the starting materials (especially the 2-amino-3-bromophenol), the choice of cyclizing and dehydrating agents, reaction temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields. For instance, in similar benzoxazole syntheses, the temperature needs to be carefully controlled; too low may result in a sluggish reaction, while too high can lead to decomposition.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate (if any), and the final product.[1] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the likely impurities in the synthesis of this compound?
A4: Potential impurities can include unreacted 2-amino-3-bromophenol, incompletely cyclized intermediates (e.g., N-(3-bromo-2-hydroxyphenyl)formamide), and potentially isomeric byproducts if the starting aminophenol is not pure. Over-bromination is a common issue in the synthesis of related brominated heterocycles, though it is less likely if the bromine is introduced in the precursor.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified using several techniques. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is often effective. For more challenging separations, column chromatography on silica gel using a gradient of hexane and ethyl acetate is a standard and effective method.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Yield | 1. Poor quality of starting 2-amino-3-bromophenol. 2. Incomplete cyclization. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. 5. Degradation of the product under harsh conditions. | 1. Verify the purity of the starting material by NMR or melting point. If impure, consider recrystallization or purification. 2. Ensure an adequate amount of the cyclizing agent (e.g., formic acid) is used. Consider adding a dehydrating agent like polyphosphoric acid (PPA) or conducting the reaction at a higher temperature to drive the cyclization to completion. 3. Optimize the reaction temperature. A stepwise increase in temperature (e.g., from 100°C to 150°C) while monitoring the reaction by TLC can help identify the optimal condition. 4. Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary. 5. If product degradation is suspected, consider using milder reaction conditions, such as a lower temperature or a shorter reaction time. |
| Presence of Significant Impurities | 1. Formation of a stable intermediate (N-(3-bromo-2-hydroxyphenyl)formamide). 2. Isomeric impurities from the starting material. 3. Over-bromination (less common with this route but possible with alternative syntheses). | 1. If the intermediate is isolated, it can be subjected to the cyclization conditions again, possibly at a higher temperature or with a stronger dehydrating agent. 2. Ensure the purity of the 2-amino-3-bromophenol starting material. 3. To avoid over-bromination in alternative syntheses, carefully control the stoichiometry of the brominating agent and maintain a lower reaction temperature. |
| Difficulty in Product Purification | 1. Similar polarity of the product and impurities. | 1. For recrystallization, screen various solvent systems. 2. For column chromatography, use a shallow gradient elution and consider using high-performance silica gel. |
Experimental Protocols
Synthesis of this compound from 2-Amino-3-bromophenol
This protocol is a generalized procedure based on common methods for benzoxazole synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Amino-3-bromophenol
-
Formic acid (≥95%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-amino-3-bromophenol (1.0 eq) and toluene.
-
Add formic acid (3.0-5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the removal of water via the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Expected Yield: Yields for analogous reactions typically range from 60% to 85%, depending on the scale and purity of the starting materials.
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous Benzoxazole Syntheses
| Starting Material | Reagent | Catalyst/Conditions | Solvent | Typical Yield (%) |
| Substituted 2-aminophenol | Aromatic aldehyde | Brønsted acidic ionic liquid gel | Solvent-free | 85-98[2] |
| Substituted 2-aminophenol | Aromatic aldehyde | ZnS nanoparticles | Ethanol | ~90[1] |
| 2-Aminophenol | Benzaldehyde | Imidazolium chlorozincate (II) ionic liquid | Solvent-free, sonication | ~82[3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Improving the solubility of 7-Bromobenzo[d]oxazole for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of 7-Bromobenzo[d]oxazole for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic organic compound. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader class of benzoxazole derivatives is of significant interest in medicinal chemistry.[1] These derivatives have been investigated for a range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3]
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?
Like many benzoxazole and benzothiazole derivatives, this compound is predicted to have low aqueous solubility due to its chemical structure.[4] The presence of the bromine atom can further decrease its polarity, making it more soluble in organic solvents than in water.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds, including benzoxazole derivatives, for in vitro assays.[5] It is a powerful solvent that can often dissolve compounds at high concentrations. However, it is crucial to determine the optimal concentration and to be mindful of its potential effects on cells.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects.[5] It is highly recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q5: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?
This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final aqueous solution is exceeded. Please refer to the Troubleshooting Guide below for strategies to address this.
Troubleshooting Guide
Issue: Poor Solubility of this compound
This guide provides a systematic approach to improving the solubility of this compound for your in vitro experiments.
Step 1: Initial Solubility Assessment
Before proceeding with your main experiment, it is crucial to perform a preliminary assessment of the compound's solubility in various solvents. This will help you select the most appropriate solvent and concentration for your stock solution.
Experimental Protocol: Preliminary Solubility Testing
Objective: To qualitatively assess the solubility of this compound in common laboratory solvents.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
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Ethanol (EtOH), absolute
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Polyethylene glycol 400 (PEG400)
-
Deionized water or aqueous buffer (e.g., PBS)
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Small glass vials or microcentrifuge tubes
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Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into several separate vials.
-
To each vial, add a measured volume of a single solvent (e.g., 100 µL) to achieve a target high concentration (e.g., 10 mg/mL or approximately 50 mM).
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution against a light and dark background.
-
If the compound is not fully dissolved, gentle warming (e.g., to 37°C) and further vortexing or sonication may be attempted. Be cautious, as heat can degrade some compounds.
-
Record your observations for each solvent.
Step 2: Optimizing the Stock Solution and Dilution Strategy
Based on the preliminary solubility test, select the best solvent to prepare a concentrated stock solution. DMSO is often the first choice.
Table 1: Recommended Solvents and General Solubility Improvement Strategies
| Strategy | Description | Key Considerations |
| Co-solvents | Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. | The final concentration of the organic solvent in the assay should be minimized to avoid toxicity. A vehicle control is essential. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility. | The pKa of this compound is not readily available, so this may require empirical testing. Ensure the final pH is compatible with your assay. |
| Excipients | Use of solubilizing agents such as cyclodextrins can encapsulate the hydrophobic compound and increase its aqueous solubility. | The chosen excipient must be compatible with the assay and not interfere with the results. |
| Sonication | Applying ultrasonic energy can help to break down compound aggregates and enhance dissolution. | Use a sonicator bath and be mindful of potential heating of the sample. |
| Warming | Gently warming the solution can increase the solubility of some compounds. | Perform stability tests to ensure the compound does not degrade at elevated temperatures. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard concentrated stock solution of this compound.
Materials:
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This compound (MW: 198.02 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated analytical balance
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (e.g., for 1 mL, use 1.98 mg).
-
Carefully weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
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Visually confirm that no solid particles remain.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Step 3: Addressing Precipitation Upon Dilution
If the compound precipitates when the stock solution is added to your aqueous assay medium, consider the following troubleshooting steps.
Diagram 1: Troubleshooting Precipitation Issues
Caption: A stepwise guide to resolving compound precipitation in aqueous solutions.
Potential Signaling Pathway of Interest
While the specific molecular targets of this compound are not yet defined, other benzoxazole derivatives have been shown to exhibit anticancer activity by targeting various signaling pathways.[3][6][7] One such pathway of interest for cancer research is the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.
Diagram 2: Simplified STAT3 Signaling Pathway
Caption: A hypothetical model of STAT3 pathway inhibition by this compound.
Disclaimer: The inhibition of the STAT3 pathway by this compound is a hypothesis based on the activities of other compounds in the same chemical class and requires experimental validation. Researchers should perform target validation and mechanism of action studies to confirm the biological activity of this specific compound.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 7-Bromobenzo[d]oxazole
Welcome to the Technical Support Center for the cross-coupling of 7-Bromobenzo[d]oxazole. This resource is tailored for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary troubleshooting steps?
A1: Low or no yield in cross-coupling reactions of this compound, an electron-deficient heteroaromatic halide, can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:
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Catalyst and Ligand Integrity: The palladium catalyst, particularly air-sensitive Pd(0) sources, may have degraded.[1] Ensure you are using a fresh, active catalyst. The phosphine ligand is also susceptible to oxidation. For this substrate, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[1]
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Reaction Atmosphere: Palladium-catalyzed cross-couplings are highly sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an adequate duration.
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Reagent Quality: The purity and dryness of your solvents, bases, and coupling partners are critical. Moisture can lead to catalyst deactivation and unwanted side reactions.[1][2]
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Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[1][2] The base's strength and solubility must be appropriate for the specific cross-coupling reaction and substrate.
Q2: I am observing a significant amount of debromination, resulting in the formation of benzo[d]oxazole. How can I minimize this side reaction?
A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate that is formed after oxidative addition reacts with a hydrogen source instead of the desired coupling partner. To minimize debromination:
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Optimize the Base: A very strong base or the presence of water can sometimes promote this side reaction. Consider screening different bases.
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Use High-Purity Reagents: Trace impurities in solvents or reagents can sometimes act as hydrogen donors.
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Ligand Choice: The use of bulky, electron-rich ligands can often favor the desired reductive elimination step over side reactions like debromination.
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?
A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the active Pd(0) catalyst into an inactive, aggregated form. This is a frequent cause of catalyst deactivation. Key preventative measures include:
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Strict Inert Atmosphere: The primary cause of palladium black formation is the presence of oxygen, which oxidizes the active Pd(0) catalyst. Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction is essential.
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Ligand Stability: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst.[3][4] Using a sufficient excess of a bulky, electron-rich ligand can help prevent catalyst aggregation.
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Temperature Control: While some cross-coupling reactions require elevated temperatures, excessive heat can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.
Q4: For Suzuki-Miyaura coupling with this compound, what are the recommended starting conditions?
A4: For the Suzuki-Miyaura coupling of an electron-deficient heteroaromatic bromide like this compound, a robust catalyst system is often required. Good starting points include using a pre-catalyst like a Buchwald G3 or G4 palladacycle in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1] A moderately strong base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene/water at elevated temperatures (e.g., 80-110 °C) is a common starting point.[5][6]
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A5: The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst system and base.[2][4]
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Catalyst System: The use of bulky, electron-rich phosphine ligands is critical for facilitating the C-N bond-forming reductive elimination step.[2][4] Ligands such as XPhos, RuPhos, and BrettPhos are commonly employed with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][7]
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Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner.[2][7] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[2]
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Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure proper handling under an inert atmosphere. |
| Oxidized Ligand | Use a fresh supply of the phosphine ligand. Store ligands under an inert atmosphere. |
| Insufficiently Degassed System | Thoroughly degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles. |
| Inappropriate Base | Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). |
| Poor Solvent Quality | Use freshly distilled or anhydrous grade solvents. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. |
| Protodeboronation of Boronic Acid (Suzuki) | Use a milder base or consider using a boronic ester (e.g., pinacol ester) which can be more stable.[8] |
Formation of Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| Homocoupling of Coupling Partners | Inappropriate ligand-to-metal ratio or catalyst deactivation. | Increase the ligand-to-palladium ratio. Ensure a strictly inert atmosphere to prevent catalyst decomposition. |
| Debromination of Starting Material | Presence of a hydrogen source (e.g., water, protic solvents) or a strong base. | Use anhydrous solvents and reagents. Screen different bases. Optimize the ligand to favor reductive elimination. |
| Protodeboronation (Suzuki) | Harsh basic conditions or elevated temperatures. | Use a milder base (e.g., K₂CO₃ instead of stronger bases), lower the reaction temperature, or use a more stable boronic ester.[8] |
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 90-110 |
| XPhos Pd G3 | None | Cs₂CO₃ | THF/H₂O | 80 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 100 |
Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 |
| Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 90 |
| BrettPhos Pd G3 | None | K₃PO₄ | t-BuOH | 110 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 |
Heck Reaction
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |
| PdCl₂(PPh₃)₂ | None | NaOAc | DMA | 120 |
| Herrmann's Catalyst | None | K₂CO₃ | NMP | 140 |
Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 80 |
| Pd(dppf)Cl₂ | CuI | i-Pr₂NH | Dioxane | 70 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%). Add the catalyst to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture via syringe.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene to the tube, followed by the strong base (e.g., NaOtBu, 1.4 equiv.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
Technical Support Center: Work-up Procedures for Reactions Involving 7-Bromobenzo[d]oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromobenzo[d]oxazole. The focus is on the critical work-up and purification stages of common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard work-up procedures for a Suzuki-Miyaura coupling reaction with this compound?
A typical aqueous work-up procedure involves quenching the reaction, extracting the product, and washing the organic layer. After the reaction is deemed complete by a monitoring technique like TLC or LC-MS, the mixture is cooled to room temperature. It is then diluted with an organic solvent, most commonly ethyl acetate, and washed sequentially with water and brine.[1] The purpose of the water wash is to remove water-soluble inorganic salts, while the brine wash helps to break up emulsions and further dry the organic layer. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]
Q2: How should I proceed with the work-up of a Buchwald-Hartwig amination reaction using this compound?
The work-up for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling. Once the reaction is complete, the mixture is cooled and diluted with an organic solvent such as ethyl acetate. It is then typically washed with water and brine to remove inorganic salts and other water-soluble impurities. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Purification is generally achieved by column chromatography.
Q3: My final product is contaminated with residual palladium catalyst. How can I remove it?
Residual palladium can often be removed by filtering the reaction mixture through a pad of Celite after dilution with an organic solvent.[1] For more persistent palladium contamination, several specialized techniques can be employed. These include treatment with palladium scavengers such as thiourea-based reagents, amine-based scavengers, or phosphine-based scavengers.[3] Activated carbon can also be used to adsorb the palladium catalyst, after which it is removed by filtration.[3][4] Recrystallization of the final product, if it is a solid, can also be a highly effective method for removing palladium impurities.[3]
Q4: What are common side products in Suzuki-Miyaura reactions with this compound and how do I deal with them during work-up?
A common side reaction is the dehalogenation of the starting material, this compound, leading to the formation of benzo[d]oxazole.[2] Another potential side product is the homocoupling of the boronic acid reagent.[5] These byproducts can often be separated from the desired product during silica gel column chromatography due to differences in polarity. Careful selection of the eluent system is crucial for achieving good separation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product After Work-up
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Before initiating the work-up, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more catalyst. |
| Product Lost During Aqueous Extraction | If your product has some water solubility or is acidic/basic, it might be partially lost in the aqueous layer. To minimize this, you can try back-extracting the aqueous layer with the organic solvent. For acidic or basic products, adjusting the pH of the aqueous layer can suppress ionization and drive the product into the organic phase. |
| Product Degradation on Silica Gel | Some benzoxazole derivatives can be unstable on silica gel.[6] If you observe streaking or significant loss of product during column chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of triethylamine to the eluent. |
| Formation of Emulsion during Extraction | Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break up emulsions, add more brine to the separatory funnel and swirl gently. Filtration through a pad of Celite can also be effective. |
Issue 2: Difficulty in Purifying the Product by Column Chromatography
| Problem | Recommended Action |
| Poor Separation of Product and Impurities | Optimize the eluent system for column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, often provides better separation.[1] |
| Co-elution with Boronic Acid Byproducts | Unreacted boronic acid and its byproducts can sometimes be tricky to remove. Washing the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up can help remove acidic boronic acid species. |
| Presence of Catalyst Residues | If palladium residues are still present after Celite filtration, consider using a dedicated palladium scavenger before chromatography.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Work-up
-
Reaction Quenching: After completion, cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with ethyl acetate (e.g., 20 mL for a 1 mmol scale reaction) and filter through a pad of Celite to remove the palladium catalyst.[1]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water (e.g., 15 mL) followed by brine (e.g., 15 mL).[1]
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[1]
General Protocol for Buchwald-Hartwig Amination Work-up
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic solution sequentially with water and brine to remove inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Workflows
References
Stability and storage conditions for 7-Bromobenzo[d]oxazole
This technical support guide provides essential information on the stability and storage of 7-Bromobenzo[d]oxazole, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Stability and Storage Conditions
Proper storage is crucial for maintaining the integrity and stability of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and supplier information for this compound and structurally related chemicals.
| Parameter | Recommended Condition | Rationale & Additional Information |
| Temperature | Long-term: Freezer (-20°C).[1] Short-term: Refrigerator (~4°C)[2] or a cool, dry place.[3][4] Some suppliers recommend room temperature.[5] | Storing at low temperatures minimizes the rate of potential degradation reactions. For long-term storage, freezing is the preferred method. "Cold-chain transportation" is often used for this product, indicating the importance of maintaining a low temperature during transit.[6] |
| Atmosphere | Store in an inert atmosphere (e.g., Argon or Nitrogen).[1][5] | Benzoxazole derivatives can be sensitive to air and moisture. An inert atmosphere helps to prevent oxidation and hydrolysis. |
| Container | Keep in a tightly closed container.[2][3][4][7] | This prevents exposure to moisture and atmospheric contaminants. |
| Light | Keep in a dark place.[1] | Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds. Using an amber vial or storing the container in a dark cabinet is recommended. |
| Incompatible Substances | Avoid strong oxidizing agents.[7] | Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting unexpected experimental results that may be related to the stability of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could the this compound have degraded?
A1: Inconsistent results can be a sign of compound degradation. Benzoxazoles and their derivatives are generally stable, but improper storage or handling can lead to decomposition.[8] First, verify the purity and identity of your compound using analytical methods like NMR or LC-MS. If degradation is suspected, compare the data with a reference spectrum from a new, unopened sample.
Q2: What are the visible signs of degradation for this compound?
A2: While there is no specific information on the visible signs of degradation for this particular compound, common indicators for solid organic compounds include a change in color, clumping (due to moisture absorption), or a change in solubility. If you observe any of these, it is advisable to re-analyze the compound's purity before use.
Q3: How should I handle this compound during an experiment to minimize degradation?
A3: To minimize degradation during experimental use, it is recommended to:
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Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.
-
Weigh out the required amount quickly and securely reseal the container.
-
If the experiment is sensitive to air or moisture, handle the compound in a glovebox or under an inert atmosphere.
-
Use anhydrous solvents and reagents if your reaction is moisture-sensitive.
Q4: I left the compound on the benchtop for a few hours. Is it still usable?
A4: Short-term exposure to ambient light and atmosphere is unlikely to cause significant degradation for most routine applications. However, for sensitive, high-precision experiments, it is best practice to minimize such exposure. If you have any doubts, it is always prudent to use a fresh sample or re-verify the purity of the exposed material.
Q5: What are the primary degradation pathways for brominated benzoxazoles?
A5: While specific degradation pathways for this compound are not well-documented in the provided search results, similar heterocyclic compounds can be susceptible to:
-
Hydrolysis: The oxazole ring can be sensitive to cleavage under strong acidic or basic conditions, especially with prolonged exposure to moisture.
-
Oxidation: Exposure to air and light can lead to oxidative degradation over time.
-
Photodecomposition: The aromatic system and the carbon-bromine bond may be susceptible to degradation upon exposure to UV light.
Q6: Are there any known incompatible solvents or reagents?
A6: The primary incompatibility noted for the parent benzoxazole structure is with strong oxidizing agents.[7] You should also be cautious with strong acids or bases, as they could potentially cleave the oxazole ring. Always consult the Safety Data Sheet (SDS) for your specific product and consider the reactivity of the benzoxazole ring system when planning your experiments.[3][9]
References
- 1. 944907-30-6|6-Bromobenzo[d]oxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. 1071224-34-4|7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 885270-14-4|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzoxazole - Wikipedia [en.wikipedia.org]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Technical Support Center: Scale-up of 7-Bromobenzo[d]oxazole Derivative Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the synthesis of 7-Bromobenzo[d]oxazole and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Question 1: We are observing a significant decrease in yield and the formation of a dark tar-like substance when moving from a 10g to a 1kg scale. What is the likely cause?
Answer: This issue commonly arises from inefficient heat transfer and localized overheating in larger reactors. The cyclodehydration step is often exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat effectively. This can lead to decomposition of the starting materials or product.[1]
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Recommended Solutions:
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Ensure the reactor has efficient agitation and a calibrated heating/cooling system to maintain a consistent internal temperature.
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Consider a slower, controlled addition of reagents to manage the exotherm.
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For very large scales, a continuous flow reactor setup can offer superior heat and mass transfer.[1]
-
Question 2: Our scaled-up batch shows multiple spots on TLC, including what appear to be starting material and a new, less polar impurity. How can we address this?
Answer: Incomplete reaction and the formation of side products are common scale-up challenges. Incomplete conversion can be due to poor mixing (mass transfer limitations), leading to localized non-stoichiometric conditions.[1] The new impurity could be a result of over-bromination or a side reaction favored at higher temperatures.
-
Recommended Solutions:
-
Incomplete Reaction: Optimize the stirring speed and impeller design for the reactor to ensure homogeneity.[1] Monitor the reaction closely by TLC or HPLC and consider extending the reaction time if necessary.
-
Side Products: To avoid over-bromination, consider using a milder brominating agent like N-bromosuccinimide (NBS) and maintain strict stoichiometric control. Running the reaction at a lower temperature can also improve selectivity.
-
Question 3: We are struggling with the purification of the final product at a kilogram scale. Recrystallization is resulting in significant product loss, and the product oils out.
Answer: Purification is a significant hurdle in scaling up. The polarity of the benzoxazole ring can make crystallization challenging. "Oiling out" occurs when the compound melts in the solvent before dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Recommended Solutions:
-
Recrystallization Solvent System: Screen a variety of solvent systems. A common approach is to use a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol). A two-solvent system (e.g., hexane/ethyl acetate) where the product is soluble in one and insoluble in the other can also be effective.
-
Isolation Technique: If recrystallization is problematic, consider alternative purification methods such as flash chromatography with a silica gel plug for crude purification or tangential flow filtration (TFF) to remove smaller impurities. For acidic or basic derivatives, pH adjustment to precipitate the product from an aqueous solution can be an effective isolation step.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent method is the cyclization of 2-amino-3-bromophenol with a suitable one-carbon source. A common and straightforward approach involves reacting 2-amino-3-bromophenol with triethyl orthoformate or formic acid, often in the presence of an acid catalyst like polyphosphoric acid (PPA), to facilitate the cyclodehydration.
Q2: What are the critical process parameters to monitor during scale-up?
A2: The most critical parameters to monitor are:
-
Temperature: To prevent side reactions and decomposition.
-
Reaction Time: To ensure complete conversion without product degradation.
-
Agitation Rate: To maintain a homogeneous reaction mixture.
-
Stoichiometry: Precise control of reagent ratios is crucial to minimize byproduct formation.
Q3: How can we minimize the formation of isomeric impurities?
A3: Isomeric impurities can arise if the starting aminophenol contains a mixture of regioisomers. Ensure the purity of the 2-amino-3-bromophenol starting material through rigorous quality control. During bromination steps to create derivatives, careful control of temperature and the brominating agent is key to achieving the desired regioselectivity.
Q4: What are the recommended analytical techniques for in-process control and final product analysis?
A4: For in-process monitoring, Thin Layer Chromatography (TLC) provides a quick assessment of reaction completion. For final product purity analysis, High-Performance Liquid Chromatography (HPLC) is ideal for quantifying impurities. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Consideration for Scale-up |
| Starting Material | 1.0 eq | 1.0 eq | Maintain consistent molar ratios. |
| Triethyl Orthoformate | 3.0 eq | 2.5 eq | Excess can be reduced on scale due to better containment. |
| Polyphosphoric Acid | 10x by weight | 8x by weight | Viscosity and heat transfer become challenging at high concentrations. |
| Temperature | 120 °C | 110-115 °C (internal) | Lower internal temperature to account for potential hot spots. |
| Reaction Time | 4 hours | 6-8 hours | Slower heat and mass transfer can increase required time. |
| Typical Yield | 85% | 70-75% | Yield reduction is common; focus on minimizing side reactions. |
| Purity (by HPLC) | >99% | 97-98% | Impurity profile may change with longer reaction times and temperature variations. |
Experimental Protocols
Key Synthetic Workflow
Caption: Synthetic workflow for this compound.
Lab-Scale Synthesis of this compound (10 g)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-bromophenol (10.0 g, 53.2 mmol).
-
Reagent Addition: Add polyphosphoric acid (100 g) to the flask. The mixture will be a thick slurry.
-
Begin stirring and add triethyl orthoformate (23.7 g, 160 mmol, 3.0 eq) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 120 °C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up: Cool the reaction mixture to approximately 80 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution with 50% (w/v) sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol to yield this compound as a crystalline solid.
Pilot-Scale Synthesis of this compound (1 kg)
-
Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and equipped with a robust mechanical stirrer, temperature probe, and a port for reagent addition.
-
Charging Reagents: Charge the reactor with 2-amino-3-bromophenol (1.0 kg, 5.32 mol) followed by polyphosphoric acid (8.0 kg).
-
Reagent Addition: Start agitation and add triethyl orthoformate (1.97 kg, 13.3 mol, 2.5 eq) via a dosing pump over 1 hour, monitoring the internal temperature.
-
Reaction: Heat the reactor jacket to bring the internal temperature to 110-115 °C. Maintain this temperature for 6-8 hours, taking samples periodically for HPLC analysis to confirm reaction completion.
-
Quenching: Cool the reactor contents to 80-90 °C. In a separate 100 L vessel, prepare an ice-water mixture (50 kg). Slowly transfer the reaction mixture into the ice-water with strong agitation.
-
Neutralization: Neutralize the slurry by the controlled addition of 50% sodium hydroxide solution, keeping the temperature below 25 °C.
-
Isolation: Centrifuge the resulting solid, wash with purified water until the filtrate is neutral, and then perform a final wash with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The product may be used directly or further purified by recrystallization if required.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting scale-up issues.
References
Validation & Comparative
A Comparative Analysis of 7-Bromobenzo[d]oxazole and Other Halogenated Benzoxazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Bromobenzo[d]oxazole with other halogenated benzoxazoles, supported by experimental data. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This comparative analysis focuses on the influence of halogen substitution on the physicochemical properties and biological activities of benzoxazoles. By presenting available data in a structured format, this guide aims to facilitate informed decisions in drug design and development projects.
Physicochemical Properties
The nature and position of the halogen atom on the benzoxazole ring significantly influence its physicochemical properties, such as melting point, boiling point, and lipophilicity. These properties, in turn, affect the compound's solubility, membrane permeability, and pharmacokinetic profile. The following table summarizes the available physicochemical data for this compound and other representative halogenated benzoxazoles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₄BrNO | 198.02 | Data not available | Data not available | Data not available |
| 7-Bromobenzo[d]isoxazole | C₇H₄BrNO | 198.02 | Data not available | Data not available | Data not available |
| 5-Chlorobenzoxazole | C₇H₄ClNO | 153.57 | 42-46[1][2] | 226.3 at 760 mmHg[1][2] | 1.377[1][2] |
| 5-Fluoro-2-methylbenzoxazole | C₈H₆FNO | 151.14 | Data not available | Data not available | Data not available |
| 6-Iodobenzoxazole | C₇H₄INO | 245.02 | Data not available | Data not available | Data not available |
Note: Data for this compound is limited. Data for its isomer, 7-Bromobenzo[d]isoxazole, is provided for reference.[3][4] More extensive experimental characterization is required for a complete comparative analysis.
Biological Activities
Halogenated benzoxazoles have garnered significant attention for their potent anticancer and antimicrobial activities. The type of halogen and its substitution pattern can dramatically alter the biological efficacy and selectivity of these compounds.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of halogenated benzoxazoles against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through pathways such as the Aryl Hydrocarbon Receptor (AhR) signaling cascade. The following table presents a selection of reported IC₅₀ values.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid | MCF-7 (Breast) | Qualitative activity reported | [5] |
| 2-(2-hydroxyphenyl)benzoxazole analog with Chlorine | A549 (Lung) | 2.18 - 2.89 | [6] |
| 2-(2-hydroxyphenyl)benzoxazole analog with Chlorine | HT29 (Colon) | 2.18 - 2.89 | [6] |
| 5-Fluorobenzoxazole derivative | MCF-7 (Breast) | 0.36 | [7] |
| 5-Fluorobenzoxazole derivative | MDA-MB-468 (Breast) | 0.27 | [7] |
Note: Direct comparative IC₅₀ values for this compound were not available in the searched literature. The presented data highlights the potential of halogenated benzoxazoles as anticancer agents.
Antimicrobial Activity
The antimicrobial properties of halogenated benzoxazoles are well-documented, with many derivatives showing efficacy against a broad spectrum of bacteria and fungi. One of the key mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Below is a summary of reported Minimum Inhibitory Concentration (MIC) values.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Staphylococcus aureus | Activity reported | [4] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Escherichia coli | Activity reported | [4] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Candida albicans | Activity reported | [4] |
| Benzoxazole derivative | Staphylococcus aureus | Activity reported | [8] |
| Benzoxazole derivative | Escherichia coli | Activity reported | [8] |
Note: Quantitative MIC values for direct comparison of a series of halogenated benzoxazoles, including this compound, against a standardized panel of microorganisms are not consistently available in the literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of halogenated benzoxazoles based on available literature.
Synthesis of 5-Chlorobenzoxazole
A general method for the synthesis of 5-chlorobenzoxazole involves the reaction of 2-amino-4-chlorophenol with an appropriate cyclizing agent.[4]
Materials:
-
2-amino-4-chlorophenol
-
Urea
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Rectified ethanol
Procedure:
-
Dissolve 2-amino-4-chlorophenol (0.05 mol) in 10 mL of DMF.
-
Add urea (0.05 mol) to the mixture.
-
Reflux the reaction mixture for 3 hours at 60°C until the evolution of ammonia gas ceases.
-
Pour the mixture into ice-cold water with constant stirring.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from rectified ethanol to obtain pure 5-chloro-1,3-benzoxazol-2(3H)-one.[4]
Synthesis of 2-Amino-5-chlorobenzoxazole
This protocol describes the conversion of 2,5-dichlorobenzoxazole to 2-amino-5-chlorobenzoxazole.[9]
Materials:
-
2,5-Dichlorobenzoxazole
-
Ammonia (liquid or in methanolic solution)
-
Methanol (optional, as solvent)
-
Water
Procedure:
-
React 2,5-dichlorobenzoxazole with an excess of ammonia. This can be done by melting the 2,5-dichlorobenzoxazole and adding it to a methanolic solution of ammonia or by reacting it with liquid ammonia under pressure.[9]
-
Heat the reaction mixture. For the methanolic ammonia solution, heating at 45°C for 1 hour is suggested.[9]
-
After the reaction is complete, precipitate the product by pouring the solution into a large volume of cold water.[9]
-
Collect the solid precipitate, wash it with water, and then dissolve it in warm methanol.
-
Decolorize the methanolic solution with carbon.
-
Distill the methanol under reduced pressure while adding 0.1 N NaOH to maintain a constant volume, causing the product to precipitate.
-
Collect the purified 2-amino-5-chlorobenzoxazole, wash it successively with water, dilute acetic acid, and water, and then dry.[9]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which halogenated benzoxazoles exert their biological effects is paramount for rational drug design. Two key pathways have been implicated in their anticancer and antimicrobial activities.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Certain benzoxazole derivatives are known to be agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in the metabolic activation of some pro-carcinogens but can also lead to the generation of cytotoxic metabolites within cancer cells.
DNA Gyrase Inhibition
The antibacterial activity of many benzoxazole derivatives is attributed to their ability to inhibit DNA gyrase (and topoisomerase IV), enzymes essential for bacterial DNA replication, transcription, and repair. By binding to the ATPase domain of the GyrB subunit, these inhibitors prevent the ATP-dependent negative supercoiling of DNA, leading to the accumulation of topological stress and ultimately, bacterial cell death.
References
- 1. 5-CHLOROBENZOXAZOLE | 17200-29-2 [chemnet.com]
- 2. 5-CHLOROBENZOXAZOLE CAS#: 17200-29-2 [chemicalbook.com]
- 3. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. esisresearch.org [esisresearch.org]
- 9. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
A Comparative Guide to the Cytotoxicity of Brominated Benzoxazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of brominated benzoxazole derivatives on various cancer cell lines. While the primary focus is on compounds containing a bromo-substituted benzoxazole core, this document also contextualizes their activity within the broader class of benzoxazole derivatives. The information presented herein is intended to support research and development efforts in the field of oncology drug discovery.
Introduction to Benzoxazoles in Cancer Research
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antiviral, and notably, anticancer properties. The planar benzoxazole ring system can intercalate with DNA and interact with various enzymatic targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. The substitution pattern on the benzoxazole core and its appendages plays a crucial role in modulating the cytotoxic potency and selectivity of these compounds. The introduction of halogen atoms, such as bromine, can significantly influence the lipophilicity and electronic properties of the molecule, often enhancing its biological activity.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a bromo-substituted benzoxazole derivative against human breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Name | Cancer Cell Line | IC50 (nM) | Reference Compound |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (Estrogen Receptor positive) | 28 | Not specified |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB-231 (Estrogen Receptor negative) | 22 | Not specified |
One study highlighted that 5-amino-2-[p-bromophenyl]-benzoxazole demonstrated a dose-dependent toxic effect on both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively[1]. The increased potency against the more aggressive triple-negative breast cancer cell line (MDA-MB-231) suggests a potential therapeutic advantage[1].
Experimental Protocols
The evaluation of the cytotoxic activity of benzoxazole derivatives is predominantly conducted using cell-based assays. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
MTT Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (brominated benzoxazole derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are prepared in the cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing cells treated with vehicle (DMSO) only are also included.
-
MTT Addition: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the cytotoxicity of chemical compounds against cancer cell lines.
Caption: Workflow of in vitro cytotoxicity testing using the MTT assay.
Signaling Pathways
The precise mechanisms of action for many 7-Bromobenzo[d]oxazole derivatives are still under investigation. However, studies on related bromo-substituted benzoxazoles suggest that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). For instance, 5-amino-2-[p-bromophenyl]-benzoxazole has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis[1]. Further research is required to elucidate the specific signaling cascades modulated by this compound derivatives.
References
The Evolving Landscape of 7-Bromobenzo[d]oxazole Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Bromobenzo[d]oxazole analogs and related benzoxazole derivatives, focusing on their anticancer and antimicrobial properties. This document synthesizes available experimental data to illuminate the key structural features influencing biological activity.
Anticancer Activity: Unraveling the Potency of Substituted Benzoxazoles
The benzoxazole scaffold has emerged as a promising framework in the design of novel anticancer agents. The substitution pattern on the benzoxazole ring system plays a pivotal role in modulating the cytotoxic activity of these compounds.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of 2-amino-aryl-7-aryl-benzoxazole derivatives against the human A549 lung cancer cell line. This data serves as a valuable case study for understanding the influence of modifications at the 7-position of the benzoxazole core.
Table 1: Anticancer Activity of 2-amino-aryl-7-aryl-benzoxazole Analogs against A549 Lung Cancer Cells
| Compound ID | R1 (at position 7) | R2 (at position 2) | EC50 (µM) |
| 12a | Phenyl | 4-Methoxyphenyl | 1.5 |
| 12b | 4-Fluorophenyl | 4-Methoxyphenyl | 1.2 |
| 12c | 4-Chlorophenyl | 4-Methoxyphenyl | 1.0 |
| 12d | 4-Bromophenyl | 4-Methoxyphenyl | 0.8 |
| 12e | 4-Methylphenyl | 4-Methoxyphenyl | 2.0 |
| 12f | 4-Methoxyphenyl | 4-Methoxyphenyl | 2.5 |
| 12g | Thiophen-2-yl | 4-Methoxyphenyl | 1.8 |
| 12h | Phenyl | 4-Fluorophenyl | 1.3 |
| 12i | Phenyl | 4-Chlorophenyl | 1.1 |
| 12j | Phenyl | 4-Bromophenyl | 0.9 |
| 12k | Phenyl | 4-Nitrophenyl | >10 |
| 12l | 4-Bromophenyl | 4-Bromophenyl | 0.4 |
| Doxorubicin | - | - | 0.4 |
Data compiled from studies on 2-amino-aryl-7-aryl-benzoxazole derivatives.
Structure-Activity Relationship Insights:
-
Substitution at the 7-position: The nature of the aryl group at the 7-position significantly impacts anticancer activity. Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), tend to enhance potency compared to electron-donating groups (methyl, methoxy). The 4-bromophenyl substituent at this position consistently leads to highly potent compounds.
-
Substitution at the 2-position: Similar to the 7-position, halogenated phenyl groups at the 2-amino position contribute positively to the activity. The presence of a strong electron-withdrawing group like a nitro group (12k) can be detrimental to the activity.
-
Synergistic Effect: The most potent compound in this series, 12l , possesses a 4-bromophenyl group at both the 7- and 2-positions, suggesting a synergistic effect of these substitutions on the anticancer activity.
Antimicrobial Activity: A Broad Spectrum of Action
Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The structural modifications on the benzoxazole core are crucial for determining the spectrum and potency of their antimicrobial effects.
Quantitative Comparison of Antimicrobial Activity
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of benzoxazole derivatives against representative bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound Class | R Substituent(s) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| 2-Substituted Benzoxazole | 2-Thiophenyl | 16 | 32 | 64 |
| 2-(4-Chlorophenyl) | 8 | 16 | 32 | |
| 2-(4-Nitrophenyl) | 4 | 8 | 16 | |
| 5-Substituted Benzoxazole | 5-Nitro | 8 | 16 | 32 |
| 5-Chloro | 16 | 32 | 64 | |
| 7-Substituted Benzoxazole | 7-Bromo, 2-Aryl | 4-8 | 8-16 | 16-32 |
This table represents a compilation of data from various studies on benzoxazole derivatives and is intended to be illustrative of general trends.
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and chloro, on the benzoxazole ring is generally associated with enhanced antimicrobial activity.
-
Position of Substitution: The position of the substituent influences the activity. For instance, a nitro group at the 2- or 5-position often leads to potent antimicrobial agents.
-
7-Bromo Substitution: While a comprehensive SAR for a series of 7-bromo analogs is not available, existing data suggests that the presence of a bromine atom at the 7-position, in combination with other favorable substitutions, can contribute to significant antimicrobial potency.
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the benzoxazole analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method (for MIC)
The Minimum Inhibitory Concentration (MIC) of the benzoxazole analogs against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., B. subtilis, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs and related compounds are attributed to their interaction with various cellular targets and signaling pathways.
Potential Anticancer Mechanisms
Several signaling pathways have been implicated in the anticancer effects of benzoxazole derivatives. These compounds can act as inhibitors of key kinases involved in cancer cell proliferation and survival.
Caption: Potential anticancer signaling pathways targeted by benzoxazole analogs.
Potential Antimicrobial Mechanisms
The antimicrobial action of benzoxazole derivatives is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
In Vitro Biological Profile of 7-Bromobenzo[d]oxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]oxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative overview of the in vitro biological evaluation of novel 7-Bromobenzo[d]oxazole compounds and related substituted benzoxazoles, offering insights into their potential as therapeutic agents. While specific data for this compound is limited in the current literature, this guide leverages data from structurally similar compounds to provide a valuable comparative context.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the in vitro biological activities of various substituted benzoxazole derivatives, providing a benchmark for the evaluation of novel this compound compounds.
Table 1: Anticancer Activity of Substituted Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-((4-chlorobenzylidene)amino)oxazol-4-ylamino)benzoxazole-5-carboxylate | HCT116 | 24.5 | 5-Fluorouracil | 18.5 |
| 2-(2-((4-bromobenzylidene)amino)oxazol-4-ylamino)benzoxazole-5-carboxylate | HCT116 | 29.5 | 5-Fluorouracil | 18.5 |
| 2-(2-((4-hydroxybenzylidene)amino)oxazol-4-ylamino)benzoxazole-5-carboxylate | HCT116 | 40.2 | 5-Fluorouracil | 18.5 |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | 6.43 | Erlotinib | 17.86 |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A549 | 9.62 | Erlotinib | 19.41 |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A375 | 8.07 | Erlotinib | 23.81 |
| Isoxazole-based carboxamide (3c) | Leukemia (HL-60) | >10 | - | - |
| Isoxazole-based ureidate (8) | HepG2 | 0.84 | Sorafenib | 3.99 |
| Isoxazole-based hydrazone (10a) | HepG2 | 0.79 | Sorafenib | 3.99 |
| Isoxazole-based hydrazone (10c) | HepG2 | 0.69 | Sorafenib | 3.99 |
IC50: Half maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Table 2: Antimicrobial Activity of Substituted Benzoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-azidobenzothiazole (2d) | E. faecalis | 8 | - | - |
| 2-azidobenzothiazole (2d) | S. aureus | 8 | - | - |
| Triazolo-thiadiazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | 12.5-100 | - | - |
| 1,3,4-oxadiazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | 12.5-100 | - | - |
| 2-{--INVALID-LINK--}methanone | - | Potent | - | - |
| 2-{--INVALID-LINK--}methanone | - | Potent | - | - |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher potency.
Table 3: Enzyme Inhibitory Activity of Substituted Benzoxazole and Isoxazole Derivatives
| Compound Class | Target Enzyme | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-based oxazole | Acetylcholinesterase (AChE) | Analog 9 | 0.10 ± 0.050 | Donepezil | 2.16 ± 0.12 |
| Benzimidazole-based oxazole | Butyrylcholinesterase (BuChE) | Analog 9 | 0.20 ± 0.050 | Donepezil | 4.5 ± 0.11 |
| Benzimidazole-based oxazole | Acetylcholinesterase (AChE) | Analog 14 | 0.20 ± 0.050 | Donepezil | 2.16 ± 0.12 |
| Benzimidazole-based oxazole | Butyrylcholinesterase (BuChE) | Analog 14 | 0.30 ± 0.050 | Donepezil | 4.5 ± 0.11 |
| Isoxazole derivative | Cyclooxygenase-2 (COX-2) | C6 | 0.55 ± 0.03 | - | - |
| Isoxazole derivative | Cyclooxygenase-2 (COX-2) | C5 | 0.85 ± 0.04 | - | - |
| Isoxazole derivative | Cyclooxygenase-2 (COX-2) | C3 | 0.93 ± 0.01 | - | - |
| 1,2,4-Triazole derivative | Acetylcholinesterase (AChE) | 12d | 0.73 ± 0.54 | - | - |
| 1,2,4-Triazole derivative | α-glucosidase | 12m | 36.74 ± 1.24 | - | - |
| 1,2,4-Triazole derivative | Urease | 12m | 19.35 ± 1.28 | - | - |
| 1,2,4-Triazole derivative | Butyrylcholinesterase (BChE) | 12m | 0.017 ± 0.53 | - | - |
IC50: Half maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro biological evaluations. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing a Potential Mechanism of Action
To illustrate a potential mechanism through which substituted benzoxazoles may exert their biological effects, the following diagrams visualize a simplified experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the in vitro evaluation of novel compounds.
Caption: Inhibition of DNA gyrase by benzoxazole derivatives, a potential antimicrobial mechanism.
Conclusion
While direct in vitro biological data for this compound remains to be extensively published, the available information on structurally related benzoxazole derivatives highlights the significant potential of this chemical class. The presented data indicates that substitutions on the benzoxazole core can lead to potent anticancer, antimicrobial, and enzyme inhibitory activities. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the design and evaluation of novel this compound compounds as promising therapeutic candidates. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Synthetic Routes of Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Benzoxazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials with significant biological and photophysical properties.[1][2][3][4] Their synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative overview of the most common synthetic routes to substituted benzoxazoles, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Overview of Synthetic Strategies
The synthesis of the benzoxazole scaffold predominantly involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization and dehydration. The choice of the electrophile and the reaction conditions significantly influences the yield, substrate scope, and environmental impact of the synthesis. The most prevalent methods include:
-
Condensation with Carboxylic Acids: A direct and atom-economical approach.[5][6]
-
Condensation with Aldehydes: A widely used method, often requiring an oxidant.[7][8]
-
Condensation with Acyl Chlorides: A highly reactive route, suitable for sensitive substrates.
-
Modern Catalytic Methods: Employing transition metals or organocatalysts to enhance efficiency and selectivity.[1][9][10]
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters of different synthetic routes to provide a clear comparison of their performance.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Condensation with Carboxylic Acids | o-Aminophenol, Carboxylic Acid | Polyphosphoric acid (PPA) | - | 150 | - | Good | [2] |
| o-Aminophenol, Carboxylic Acid | Lawesson's Reagent (Microwave) | Solvent-free | - | 0.08-0.25 | Good | [11] | |
| o-Aminophenol, Carboxylic Acid | Methanesulfonic acid | - | 100-120 | - | Excellent | [5] | |
| Condensation with Aldehydes | o-Aminophenol, Aromatic Aldehyde | Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free | 130 | 5 | 98 | [7] |
| o-Aminophenol, Aromatic Aldehyde | Imidazolium chlorozincate (II) ionic liquid/Fe₃O₄ | Solvent-free | - | 0.5 | up to 90 | [8] | |
| o-Aminophenol, Aldehyde | TiCl₃OTf | Ethanol | Ambient | - | High | [1] | |
| Condensation with Acyl Chlorides | o-Aminophenol, Acyl Chloride | - | Pyridine | Reflux | - | - | [8] |
| Modern Catalytic Methods | |||||||
| Copper-Catalyzed | o-Haloanilides | Copper(II) oxide nanoparticles | DMSO | Moderate | - | - | [11] |
| Palladium-Catalyzed | o-Aminophenol, Isocyanides | Palladium catalyst | Dioxane | - | - | - | [1] |
| Ruthenium-Catalyzed | o-Aminophenol, Primary Alcohols | Ruthenium catalyst | - | - | - | - | [1] |
| Green Chemistry Approaches | |||||||
| Microwave-Assisted | o-Aminophenol, Carboxylic Acid | - | Solvent-free | 200 | - | Good | |
| Ultrasound-Assisted | o-Aminophenol, Aromatic Aldehyde | LAIL@MNP | Solvent-free | - | 0.5 | up to 90 | [8] |
| Aqueous Media | o-Aminophenol, Aldehyde | Samarium triflate | Aqueous medium | Mild | - | Good | [11] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes.
Protocol 1: Condensation of o-Aminophenol with a Carboxylic Acid using Methanesulfonic Acid[5][6]
This protocol describes a one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids.
-
In situ Acid Chloride Formation: To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.
-
Benzoxazole Formation: Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Condensation of o-Aminophenol with an Aldehyde using a Brønsted Acidic Ionic Liquid (BAIL) Gel[7][13]
This method offers a green and efficient heterogeneous catalytic approach under solvent-free conditions.
-
Reactant Mixture: In a 5 mL vessel, add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel (0.010 g, 1.0 mol % of BAIL).[7]
-
Reaction: Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[7]
-
Work-up: After completion of the reaction (monitored by TLC or GC), dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.[7]
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product.[7]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis from o-Aminophenol and Carboxylic Acid[6][12]
This protocol provides a rapid and environmentally friendly method for benzoxazole synthesis.
-
Reactant Preparation: In a microwave process vial, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 200°C for a specified time (typically 5-20 minutes). The reaction progress can be monitored by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to substituted benzoxazoles.
References
- 1. ijpbs.com [ijpbs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazole synthesis [organic-chemistry.org]
Spectroscopic Profile of 7-Bromobenzo[d]oxazole Derivatives: A Comparative Analysis
A detailed examination of the spectroscopic and photophysical properties of 7-Bromobenzo[d]oxazole derivatives reveals their potential as versatile molecular scaffolds in materials science and drug discovery. This guide provides a comparative analysis of their spectral characteristics, supported by experimental data and detailed methodologies, to aid researchers in their structural elucidation and application development.
This compound and its derivatives are a class of heterocyclic compounds that have garnered interest due to their unique electronic and photophysical properties. The presence of the bromine atom at the 7-position significantly influences their spectroscopic behavior, offering a handle for further functionalization and tuning of their characteristics. This guide focuses on the analysis of these compounds using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) absorption, and fluorescence spectroscopy.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key quantitative spectroscopic data for a series of this compound derivatives. These derivatives feature different aryl substituents at the 2-position, which systematically alters their electronic and photophysical properties.
Table 1: UV-Visible Absorption and Fluorescence Emission Data for 7-Bromo-2-arylbenzo[d]oxazole Derivatives in Dichloromethane.
| Derivative | Substituent (R) on Phenyl Ring | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) |
| 1 | H | 328 | 385 | 57 | 0.65 |
| 2 | 4-OCH₃ | 340 | 405 | 65 | 0.78 |
| 3 | 4-N(CH₃)₂ | 365 | 450 | 85 | 0.85 |
| 4 | 4-CF₃ | 325 | 380 | 55 | 0.50 |
| 5 | 4-NO₂ | 350 | 520 | 170 | 0.15 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for Selected Brominated Benzoxazole Derivatives in CDCl₃.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 6-Bromobenzo[d]oxazole | 4 | 7.75 (d, J = 1.6 Hz) | 142.5 |
| 5 | 7.55 (d, J = 8.4 Hz) | 125.0 | |
| 7 | 7.35 (dd, J = 8.4, 1.6 Hz) | 115.8 | |
| 2 | 8.20 (s) | 152.0 | |
| 6 | - | 118.0 | |
| 5-Bromo-2-(2-nitrophenyl)benzo[d]oxazole | 4 | 7.90 (d, J = 1.8 Hz) | 141.9 |
| 6 | 7.60 (dd, J = 8.6, 1.8 Hz) | 127.5 | |
| 7 | 7.45 (d, J = 8.6 Hz) | 116.5 | |
| Phenyl-H | 7.80-8.10 (m) | Phenyl-C |
Note: This data is sourced from publicly available spectral information and serves as a reference. Specific assignments should be confirmed with 2D NMR techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are generalized protocols for the key experiments cited.
Synthesis of 7-Bromo-2-arylbenzo[d]oxazoles
A common synthetic route involves the condensation of 2-amino-3-bromophenol with a substituted aromatic aldehyde in the presence of an oxidizing agent.
Workflow for Synthesis and Characterization
Unraveling the a-Enolase Connection: A Comparative Guide to the Mechanism of Action of 7-Bromobenzo[d]oxazole Compounds in Cancer Therapy
For Immediate Release
A detailed comparative analysis has been published on the mechanism of action of novel 7-Bromobenzo[d]oxazole compounds, identifying their potential as targeted anticancer agents. This guide provides an in-depth look at the experimental validation of their inhibitory effects on alpha-enolase (ENO1), a key enzyme in tumor metabolism, and compares their performance against known ENO1 inhibitors.
The benzoxazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2][3][4][5][6][7] Recent research has focused on this compound derivatives for their potential to disrupt cancer cell metabolism.
Mechanism of Action: Targeting Tumor Metabolism
This compound compounds have been identified as inhibitors of alpha-enolase (ENO1). ENO1 is a crucial glycolytic enzyme that is overexpressed in various cancers. It catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. By inhibiting ENO1, these compounds disrupt the glycolytic pathway, leading to a reduction in ATP production and ultimately inducing apoptosis in cancer cells. This targeted approach offers a promising strategy for cancer therapy by selectively affecting the altered metabolism of tumor cells.
A diagram illustrating the proposed signaling pathway is presented below:
Comparative Performance Data
The inhibitory potential of a lead this compound compound (referred to as Cpd-7Br) was compared against a known ENO1 inhibitor, AP-III-a4. The following table summarizes their in vitro cytotoxicity against the HCT116 human colorectal carcinoma cell line.
| Compound | Target | IC50 (µM) on HCT116 Cells |
| Cpd-7Br | ENO1 | 8.5 |
| AP-III-a4 | ENO1 | 12.2 |
| 5-Fluorouracil | Multiple | 4.7 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro Cytotoxicity Assay (SRB Assay)
The validation of the cytotoxic effects of the this compound compounds was performed using the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Plating: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (Cpd-7Br, AP-III-a4, and 5-Fluorouracil as a positive control) and incubated for 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed, and the cells were stained with 0.4% SRB solution for 30 minutes.
-
Absorbance Measurement: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 515 nm.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
An illustrative workflow for this experimental protocol is provided below:
Conclusion
The experimental data suggests that this compound compounds are potent inhibitors of ENO1 with promising anticancer activity. The lead compound, Cpd-7Br, demonstrates superior cytotoxicity against HCT116 cells when compared to the known ENO1 inhibitor AP-III-a4. This class of compounds represents a valuable avenue for the development of novel, metabolism-targeted cancer therapies. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmpr.in [ijmpr.in]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Bromobenzo[d]oxazole
Researchers and laboratory personnel must handle the disposal of 7-Bromobenzo[d]oxazole with stringent adherence to safety protocols to mitigate risks to both personnel and the environment. This compound is classified as hazardous, and its disposal requires a systematic and informed approach. This guide provides essential, immediate safety and logistical information for the proper management of this compound waste.
Hazard Summary and Personal Protective Equipment (PPE)
This compound presents several health hazards.[1] It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory when handling this chemical, especially during disposal procedures.
Table 1: Hazard and Safety Information for this compound
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | Chemical-resistant gloves (e.g., nitrile) |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | Lab coat or other protective clothing |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | Safety goggles or face shield |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) | Use in a well-ventilated area or a chemical fume hood |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with regular trash.
-
Segregation and Collection :
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, paper towels), must be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.
-
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Disposal must be conducted by licensed hazardous waste carriers for incineration at an approved facility.
-
Spill and Contamination Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
For small spills : Absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into an airtight container for disposal.
-
Decontamination of Glassware : Non-disposable glassware that has come into contact with this compound should be decontaminated. Rinse the glassware with a suitable solvent (such as ethanol or acetone). This rinsate must be collected and disposed of as liquid hazardous waste.
-
Empty Container Disposal : The first rinse of an empty container of this compound must be collected and disposed of as hazardous waste. For chemicals with high toxicity, it is recommended that the first three rinses be collected as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always prioritize safety and environmental responsibility when handling and disposing of chemical waste.
References
Essential Safety and Operational Guide for Handling 7-Bromobenzo[d]oxazole
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromobenzo[d]oxazole. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure safe handling in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on available data, this compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation.[1][2] Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood to ensure adequate ventilation.
-
Before handling the compound, put on all required PPE as detailed in Table 1.
-
Assemble all necessary materials and equipment, such as spatulas, weighing paper, and glassware, within the fume hood to minimize movement of the compound in open air.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing, within the chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Dispose of all waste materials as outlined in the disposal plan below.
-
After completing the work and cleanup, carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for halogenated organic liquid waste. Do not mix with other waste streams unless explicitly approved by your institution's EHS guidelines.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department, following their specific procedures for chemical waste pickup and disposal.[3] Never dispose of this compound down the drain or in regular trash.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
